molecular formula C32H38N4O9 B6303609 methyl 4-[[2-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoate CAS No. 201854-05-9

methyl 4-[[2-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoate

Cat. No.: B6303609
CAS No.: 201854-05-9
M. Wt: 622.7 g/mol
InChI Key: ACVZSVFQDICQGT-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[[2-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoate is a complex organic compound with a multifaceted structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine

Mechanism of Action

Target of Action

MeOSuc-Gly-Leu-Phe-AMC is primarily a peptide substrate for the proteasome . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This process is crucial for maintaining the cell’s health and homeostasis .

Mode of Action

The compound interacts with the proteasome by fitting into its active site, which is designed to bind peptide substrates. Once bound, the proteasome’s enzymatic activity cleaves the compound, resulting in its degradation .

Biochemical Pathways

The degradation of MeOSuc-Gly-Leu-Phe-AMC by the proteasome is part of the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of most proteins within the cell. The downstream effects of this pathway include the regulation of various cellular processes, including cell cycle, apoptosis, and DNA repair .

Pharmacokinetics

These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular effect of MeOSuc-Gly-Leu-Phe-AMC’s action is the degradation of the compound itself, which can serve as a measure of proteasomal activity. On a cellular level, this contributes to the overall protein turnover and homeostasis within the cell .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of MeOSuc-Gly-Leu-Phe-AMC. For instance, extreme temperatures or pH levels could denature the compound or the proteasome, reducing efficacy. Additionally, the presence of other competitive inhibitors could reduce the compound’s ability to bind to the proteasome .

Preparation Methods

The synthesis of methyl 4-[[2-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoate involves several steps, each requiring specific reaction conditionsIndustrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms .

Scientific Research Applications

Methyl 4-[[2-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoate has a wide range of scientific research applications. In chemistry, it is used as a reactant or intermediate in the synthesis of other complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins and enzymes. In medicine, researchers may explore its potential therapeutic uses, such as its ability to modulate specific biological pathways .

Comparison with Similar Compounds

When compared to similar compounds, methyl 4-[[2-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoate stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

methyl 4-[[2-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4O9/c1-18(2)13-24(35-28(39)17-33-27(38)11-12-29(40)44-4)32(43)36-25(15-20-5-8-22(37)9-6-20)31(42)34-21-7-10-26-23(16-21)19(3)14-30(41)45-26/h5-10,14,16,18,24-25,37H,11-13,15,17H2,1-4H3,(H,33,38)(H,34,42)(H,35,39)(H,36,43)/t24-,25-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVZSVFQDICQGT-DQEYMECFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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